Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide

Description

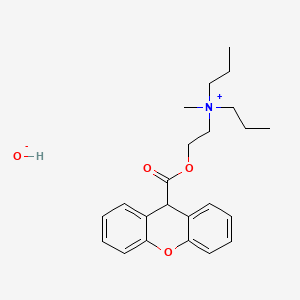

Chemical Name: Methyldipropyl[2-[(9H-xanthen-9-ylcarbonyl)oxy]ethyl]ammonium hydroxide CAS Number: 568-84-3 Molecular Formula: C₂₃H₃₁NO₄ Structural Features: This quaternary ammonium compound consists of a xanthen-9-ylcarbonyloxyethyl group attached to a methyl-dipropylammonium core, with a hydroxide counterion.

Properties

CAS No. |

568-84-3 |

|---|---|

Molecular Formula |

C23H31NO4 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

methyl-dipropyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;hydroxide |

InChI |

InChI=1S/C23H30NO3.H2O/c1-4-14-24(3,15-5-2)16-17-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,22H,4-5,14-17H2,1-3H3;1H2/q+1;/p-1 |

InChI Key |

OQBAQVHOUQXAEP-UHFFFAOYSA-M |

Canonical SMILES |

CCC[N+](C)(CCC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[OH-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimesic acid can be synthesized through the oxidation of mesitylene (1,3,5-trimethylbenzene). The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions. The reaction proceeds as follows:

- Mesitylene is dissolved in a suitable solvent, such as acetic acid.

- The oxidizing agent is gradually added to the solution while maintaining a specific temperature range (usually between 50-70°C).

- The reaction mixture is stirred for several hours until the oxidation is complete.

- The resulting product is then purified through recrystallization to obtain pure Trimesic acid.

Industrial Production Methods

In industrial settings, Trimesic acid is produced on a larger scale using similar oxidation processes. the reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimesic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carbon dioxide and water.

Reduction: Reduction of Trimesic acid can yield corresponding alcohols or aldehydes.

Substitution: The carboxyl groups can participate in substitution reactions, forming esters, amides, or anhydrides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).

Major Products Formed

Esters: Formed through esterification with alcohols.

Amides: Formed through amidation with amines.

Anhydrides: Formed through reaction with acetic anhydride.

Scientific Research Applications

Trimesic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of high-performance polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of Trimesic acid involves its ability to form stable complexes with metal ions. The carboxyl groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) with unique structural and functional properties. These MOFs can be used for gas storage, catalysis, and separation processes.

Comparison with Similar Compounds

Propantheline Bromide (CAS 50-34-0)

Key Differences :

- Counterion : Propantheline bromide has a bromide counterion instead of hydroxide .

- Pharmacological Use : Propantheline bromide is a well-documented anticholinergic/antispasmodic agent (e.g., Pro-Banthine®, Ketaman®) used to treat gastrointestinal spasms .

- Stability : The bromide salt is more stable and less reactive than the hydroxide, making it suitable for pharmaceutical formulations .

- Structural Formula :

| Property | Methyldipropyl[...] Hydroxide | Propantheline Bromide |

|---|---|---|

| Counterion | OH⁻ | Br⁻ |

| Solubility | Higher polarity | Moderate in water |

| Stability | Likely less stable | High stability |

| Pharmaceutical Use | Not reported | Anticholinergic drug |

Diisopropylaminoethyl Xanthene-9-carboxylate Methobromide (CAS 50-34-0)

Structural Differences :

4-[1-Hydroxy-2-[(1-Methyl-2-Phenoxyethyl)Amino]Propyl]Phenyl Pivalate (CAS 67160-74-1)

Key Contrasts :

- Core Structure: While sharing the C₂₃H₃₁NO₄ formula, this compound replaces the quaternary ammonium group with a phenoxyethylamino-pivalate ester system .

- Pharmacological Activity : Likely targets different pathways (e.g., adrenergic receptors) due to the absence of the xanthene-ammonium pharmacophore .

Structural and Functional Analysis of the Xanthene Moiety

The xanthen-9-ylcarbonyl group is a conserved feature in these compounds and is hypothesized to enhance binding to muscarinic acetylcholine receptors, a target for anticholinergics . Substructure mining (as per ) suggests this moiety contributes to:

- Aromatic Interactions : π-π stacking with receptor pockets.

- Steric Bulk : Limits conformational flexibility, improving selectivity .

Pharmacokinetic and Toxicological Implications

- Ionization and Absorption : The hydroxide form’s high polarity may reduce oral bioavailability compared to bromide salts, which have moderate lipid solubility .

- Toxicity : Quaternary ammonium compounds generally exhibit low systemic absorption, minimizing toxicity. However, the hydroxide variant’s reactivity could pose formulation challenges .

Biological Activity

Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide is a quaternary ammonium compound that exhibits unique structural characteristics due to the presence of a xanthene moiety. This compound, with a molecular formula of and a molar mass of approximately 385.50 g/mol, has garnered attention for its potential biological applications, particularly in drug development and biochemical research.

Structural Characteristics

The compound features a methyldipropyl group attached to an ethyl chain, which is further substituted with a xanthene-derived carbonyl ether. This structure contributes to its reactivity and biological activity, as both the quaternary ammonium and xanthene moieties can participate in various biochemical interactions.

The biological activity of this compound can be attributed to several key mechanisms:

- Electrophilic Nature : The carbonyl carbon in the xanthene derivative is electrophilic, making it susceptible to nucleophilic attacks from biological molecules such as proteins and nucleic acids.

- Binding Affinity : Interaction studies suggest that this compound may exhibit significant binding affinity with various biological targets, which is crucial for its efficacy as a therapeutic agent.

- Reactivity : The hydroxide ion can act as a base or nucleophile in biochemical reactions, facilitating deprotonation processes or substitution reactions.

Biological Applications

Research indicates several potential applications for this compound:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal pathogens, suggesting potential use in antimicrobial formulations.

- Fluorescent Probes : The xanthene moiety is known for its fluorescent properties, which could be utilized in imaging and diagnostic applications.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Benzalkonium Chloride | Quaternary Ammonium | Antimicrobial agent used in disinfectants |

| Xanthene | Aromatic Compound | Fluorescent properties; used in dyes |

| Methylene Blue | Thiazine Dye | Antimicrobial properties; used in biology |

| Methyldipropyl Ammonium Hydroxide | Quaternary Ammonium with Xanthene | Enhanced bioactivity and application versatility |

Case Studies

- Antimicrobial Efficacy : In preliminary studies, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further testing is required to quantify its effectiveness compared to established antimicrobial agents.

- Fluorescence Applications : In vitro experiments utilizing the fluorescent properties of the xanthene moiety showed promise for use in cellular imaging, allowing researchers to visualize cellular processes in real-time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.